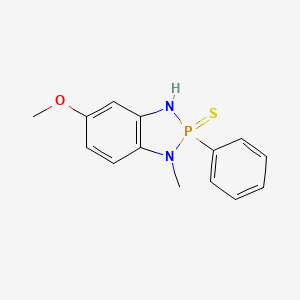
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a benzodiazaphosphole ring system with methoxy, methyl, phenyl, and sulfanylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of a suitable benzodiazaphosphole precursor with methoxy, methyl, and phenyl substituents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the methoxy and sulfanylidene substituents.
5-methoxy-1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the sulfanylidene substituent.
5-methoxy-1-methyl-2-phenyl-2-thioxo-3H-1,3,2lambda5-benzodiazaphosphole: Contains a thioxo group instead of sulfanylidene.
Uniqueness
The presence of the methoxy, methyl, phenyl, and sulfanylidene substituents in 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
4600-29-7 |
|---|---|
Fórmula molecular |
C14H15N2OPS |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2OPS/c1-16-14-9-8-11(17-2)10-13(14)15-18(16,19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,19) |
Clave InChI |
WWDNXHRGMKSRTF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)NP1(=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



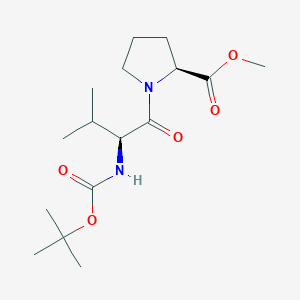
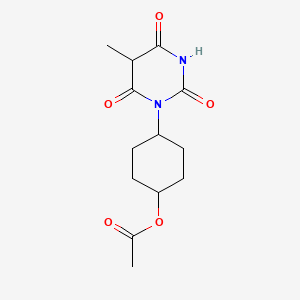
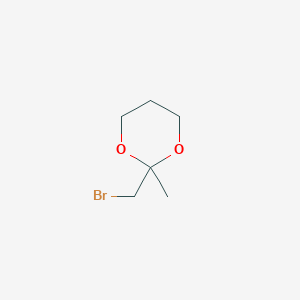
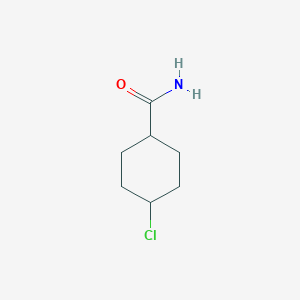
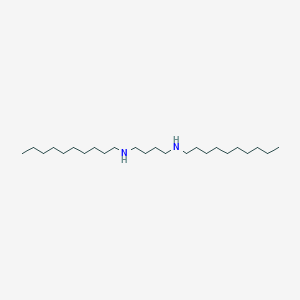
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)

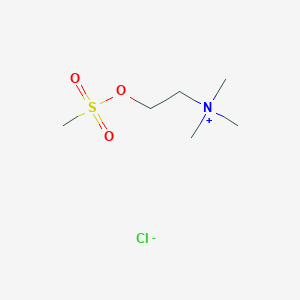
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
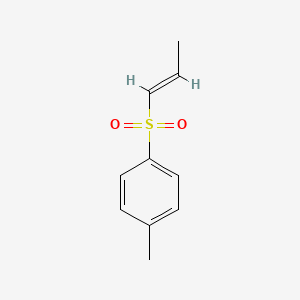
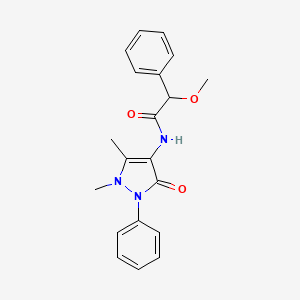
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
